
Benzyl (2-oxocyclohexyl)carbamate
Overview
Description
Benzyl (2-oxocyclohexyl)carbamate (CAS: 31236-61-0), also known as 2-N-CBZ-AMINO-CYCLOHEXANONE, is a carbamate derivative featuring a cyclohexanone ring substituted at the 2-position with a benzyloxycarbonyl (Cbz) group . This compound is structurally characterized by its six-membered cyclohexanone core, which introduces steric and electronic effects distinct from linear or smaller cyclic carbamates. The Cbz group is widely utilized in organic synthesis as a protective moiety for amines, owing to its stability under acidic and basic conditions while being removable via hydrogenolysis . Its synthesis typically involves condensation reactions, where solvent polarity and acidity critically influence reaction pathways and product distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-oxocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxocyclohexylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-oxocyclohexylamine in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation of this compound can yield benzyl (2-oxo-2-cyclohexyl)carbamate.
Reduction: Reduction can produce benzyl (2-aminocyclohexyl)carbamate.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-oxocyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural and Functional Group Variations
Benzyl (2-oxocyclobutyl)carbamate
- Structure: Contains a strained four-membered cyclobutane ring instead of cyclohexanone.
- However, this also reduces solubility in polar solvents due to lower dipole moments .
Benzyl (3-oxocyclohexyl)carbamate (CAS: 320590-29-2)
- Structure : The oxo group is positioned at the 3- rather than 2-site on the cyclohexane ring.
Benzyl (2-oxoethyl)carbamate (CAS: 67561-03-9)
- Structure : Lacks a cyclic structure, featuring a linear 2-oxoethyl chain.
- Implications : The absence of a cyclohexane ring reduces molecular rigidity, leading to higher conformational flexibility and lower thermal stability (boiling point: 342.5°C vs. cyclohexyl derivatives) .
Reaction Conditions
- Benzyl (2-oxocyclohexyl)carbamate : Synthesized via acid-catalyzed condensation in solvents like acetic acid (AcOH), with byproduct formation (e.g., hydrolysis products) observed in chlorinated solvents (CH₂Cl₂) or water .
- Ultrasound-Assisted Derivatives : Compounds like 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate are synthesized under ultrasound irradiation, which accelerates reaction rates and improves yields compared to traditional methods .
Stability
- Cyclohexanone-based carbamates exhibit greater resistance to hydrolysis than linear analogs (e.g., Benzyl (2-oxoethyl)carbamate) due to steric protection of the carbamate group by the cyclohexane ring .
- In contrast, cyclobutane derivatives (e.g., Benzyl (2-oxocyclobutyl)carbamate) may undergo ring-opening under strongly acidic conditions due to ring strain .
Data Table: Key Properties of Selected Carbamates
Biological Activity
Benzyl (2-oxocyclohexyl)carbamate is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a benzyl moiety and a cyclohexyl ring with a ketone substituent. The molecular formula is , with a molecular weight of approximately 247.29 g/mol. Its structure contributes to its lipophilicity, which may enhance its interaction with biological membranes.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can yield carboxylic acids or aldehydes.
- Reduction : Typically forms alcohol derivatives.
- Substitution : Can react with nucleophiles to form substituted carbamates.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbamate group may form stable complexes with enzymes or proteins, potentially inhibiting their activity. The benzyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Research Findings
Recent studies have investigated the compound's potential therapeutic applications and interactions with biomolecules:
- Antimicrobial Activity : Some research indicates that similar carbamate derivatives exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains .
- Enzyme Inhibition : The mechanism by which the compound inhibits certain enzymes has been explored, indicating that it may act as a competitive inhibitor in biochemical pathways .
Case Studies
- Study on Enzyme Interaction : A study demonstrated that this compound could inhibit the activity of specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in vitro .
- Therapeutic Potential : Research into the therapeutic potential of the compound has revealed promising results in preclinical models for conditions such as inflammation and infection, although further studies are required to confirm these findings in clinical settings .
Similar Compounds
A comparison of this compound with related compounds reveals unique properties that may influence its biological activity:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Benzyl N-(2-oxopropyl)carbamate | Propyl side chain | Moderate antibacterial |
Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate | Methyl substitution on cyclohexane ring | Enhanced enzyme inhibition |
This compound | Cyclohexane ring with ketone | Promising therapeutic effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing benzyl (2-oxocyclohexyl)carbamate?
- Methodological Answer : The compound can be synthesized via carbamate formation between 2-oxocyclohexylamine and benzyl chloroformate under alkaline conditions (e.g., NaHCO₃ or triethylamine). Optimization involves controlling temperature (0–5°C for exothermic reactions) and solvent selection (THF or dichloromethane). Continuous flow reactors improve yield (85–92%) and purity (>95%) by enhancing mixing and heat transfer . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Stability tests under varying pH and temperature conditions should precede storage (dry, inert atmosphere).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use tandem analytical techniques:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
- NMR : Confirm carbamate linkage via ¹³C-NMR (δ ~155 ppm for carbonyl) and ¹H-NMR (benzyl protons at δ 7.3–7.4 ppm).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~263.3).
- FT-IR : Carbamate N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What are the stability considerations for benzyl carbamates under experimental conditions?
- Methodological Answer : Benzyl carbamates are sensitive to:
- Acidic Hydrolysis : Rapid degradation below pH 1 (e.g., HCl, 100°C).
- Reductive Conditions : LiAlH₄ cleaves the carbamate to amines.
- Oxidative Stress : Susceptible to KMnO₄ or CrO₃.
Use buffered solutions (pH 4–9) for biological assays and avoid prolonged exposure to light/moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of benzyl carbamate derivatives for enzyme inhibition?
- Methodological Answer :
- Receptor-Dependent Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the 2-oxocyclohexyl moiety and enzyme active sites (e.g., acetylcholinesterase).
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance binding affinity.
- Biological Validation : Test inhibitory activity using Ellman’s assay (IC₅₀ comparisons). Derivatives with bulky cyclohexyl substituents show 10–20× higher selectivity for butyrylcholinesterase over acetylcholinesterase .
Q. How can conflicting data on biological activity among carbamate derivatives be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).
- Crystallographic Analysis : Resolve binding modes via X-ray diffraction of inhibitor-enzyme complexes. For example, a 2.1 Å resolution structure revealed steric clashes in low-activity derivatives .
- Metabolic Stability Check : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out off-target degradation .
Q. What computational strategies predict the selective inhibition of HIV protease by benzyl carbamate derivatives?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding pocket flexibility. The 2-oxocyclohexyl group stabilizes flap regions (RMSD < 1.5 Å).
- Free Energy Calculations : Use MM-PBSA to quantify ΔG binding. Derivatives with adamantane substitutions (e.g., from ) show ΔG < −40 kcal/mol, correlating with IC₅₀ < 50 nM .
Q. How does stereochemistry influence the biological activity of benzyl carbamates?
- Methodological Answer :
Properties
IUPAC Name |
benzyl N-(2-oxocyclohexyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPVDJPKTJYHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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